molecular formula C15H24N4O2S B503041 1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane CAS No. 930077-97-7

1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane

Cat. No.: B503041
CAS No.: 930077-97-7
M. Wt: 324.4g/mol
InChI Key: APEXJDNXTMIKRJ-UHFFFAOYSA-N
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Description

1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane is a chemical compound that features a unique structure combining a pyridine ring, a piperazine ring, and an azepane ring linked by a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane typically involves the following steps:

    Formation of the Pyridin-2-ylpiperazine Intermediate: This step involves the reaction of pyridine with piperazine under suitable conditions to form the pyridin-2-ylpiperazine intermediate.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming the sulfonylated intermediate.

    Cyclization to Azepane: Finally, the sulfonylated intermediate undergoes cyclization to form the azepane ring, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound shares a similar piperazine and pyridine structure but lacks the sulfonyl and azepane components.

    1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea: This compound also contains a pyridin-2-ylpiperazine moiety but differs in the additional functional groups and overall structure.

Uniqueness

1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane is unique due to its combination of a sulfonyl group linking a pyridine, piperazine, and azepane ring. This structural arrangement provides distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

1-(4-pyridin-2-ylpiperazin-1-yl)sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c20-22(21,18-9-5-1-2-6-10-18)19-13-11-17(12-14-19)15-7-3-4-8-16-15/h3-4,7-8H,1-2,5-6,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEXJDNXTMIKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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